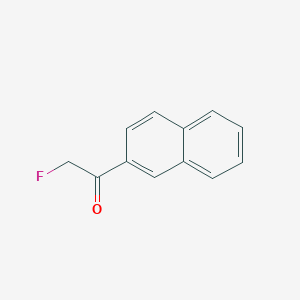

2-(2-Fluoroacetyl)naphthalene

Overview

Description

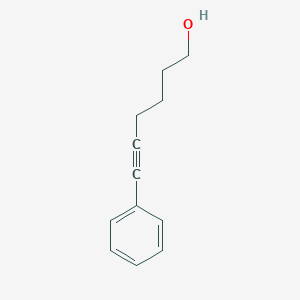

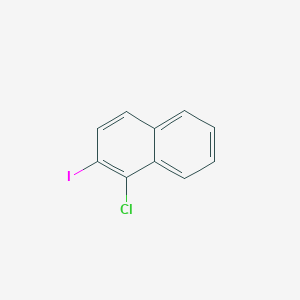

“2-(2-Fluoroacetyl)naphthalene” is a chemical compound with the molecular formula C12H9FO . It has an average mass of 188.198 Da and a monoisotopic mass of 188.063736 Da .

Synthesis Analysis

The synthesis of fluorinated compounds, including “this compound”, has attracted attention due to their potential applications in various fields . Enzymatic methods have been explored for the synthesis of these compounds, with the direct formation of the C-F bond by fluorinase being the most effective and promising method . In one process, (RS)-2-fluoro-2-phenylacetic acid derivatives were transformed to corresponding R-isomers and ®-2-hydroxy-2-phenylacetic acid derivatives .Chemical Reactions Analysis

Naphthalene derivatives, including “this compound”, exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, leading to high quantum yield and excellent photostability . These characteristics make them suitable for use as fluorescence probes .Physical And Chemical Properties Analysis

Naphthalene derivatives, including “this compound”, are known for their strong fluorescence, electroactivity, and photostability . These properties make them useful for a variety of applications .Scientific Research Applications

1. Use in Studying Dipolar Relaxation in Cells

The derivative 6-acetyl-2-(dimethylamino)naphthalene (ACDAN) is used to study water dipolar relaxation in cells, tissues, and biomimetic systems. ACDAN, being hydrophilic, partitions to aqueous environments and is utilized for mapping spatial and temporal water dipolar relaxation in cytosolic and intra-organelle environments of the cell. This contrasts with other naphthalene derivatives like LAURDAN, which are used to explore relaxation phenomena in biological membranes. ACDAN's application is critical in understanding the intracellular environment and has also been used in novel studies in plant cells and tissues (Otaiza-González et al., 2022).

2. Advancements in Fluorination Methods

2-(2-Fluoroacetyl)naphthalene and its derivatives have been the focus of research in advancing fluorination methods. A study demonstrated the enhanced reactivity of fluoride and improved selectivity in the nucleophilic fluorination reaction of halo- and mesylalkanes, using 2-(3-Methanesulfonyloxypropoxy)naphthalene as a model compound. This has implications for the synthesis of various fluorinated naphthalene compounds (Kim, Song & Chi, 2002).

3. Biodegradation Pathway Studies

Naphthalene and its derivatives, such as 2-fluoronaphthalene, have been used to study the anaerobic pathway of polycyclic aromatic hydrocarbon degradation. This research is crucial in understanding the environmental impact and biodegradation processes of these compounds (Zhang, Sullivan & Young, 2004).

4. Application in Fluorescent Probes and Imaging

Naphthalene derivatives, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine), have been genetically encoded in organisms like Saccharomyces cerevisiae. These compounds are used as environmentally sensitive fluorophores for studying protein unfolding and dynamics, providing valuable tools for biochemical and cellular studies (Summerer et al., 2006).

5. Photophysical Properties and Applications

Naphthalene diimides, related to naphthalene derivatives, have been extensively studied for their photophysical properties and applications in various fields, including material science, artificial photosynthesis, and supramolecular science. These studies have led to the development of molecules with improved optical properties, useful in applications that utilize fluorescence as an information readout (Maniam et al., 2019).

Future Directions

Mechanism of Action

Biochemical Pathways

The degradation of naphthalene often involves the formation of salicylate as a key intermediate . .

Pharmacokinetics

The presence of a fluorine atom in organic molecules can significantly change their physicochemical characteristics such as conformation, lipophilicity, solubility in water, and acid–base properties of neighboring functional groups . These changes can impact the bioavailability of the compound.

properties

IUPAC Name |

2-fluoro-1-naphthalen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFCIJNVRZTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541088 | |

| Record name | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71365-99-6 | |

| Record name | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.